COX-1/COX-2 Selectivity Profile in Equine Whole Blood
In a direct head-to-head in vitro study using equine whole blood enzyme-linked assays, phenylbutazone exhibited a COX-1/COX-2 IC50 ratio of 1.6 (COX-1 IC50: 6.15 µM; COX-2 IC50: 3.79 µM), indicating a near-balanced, mildly COX-2-preferring profile [1][2]. By contrast, indomethacin in the same species demonstrated a COX-1/COX-2 ratio of 0.08 (COX-1 IC50: 0.036 µM; COX-2 IC50: 0.43 µM), reflecting strong COX-1 selectivity, while meloxicam and carprofen were markedly COX-2-selective [1]. At the IC80 level, phenylbutazone's COX-2 selectivity increased by +134.4% relative to its IC50 selectivity, whereas meloxicam showed a −41.2% decrease in COX-2 selectivity at IC80, demonstrating that phenylbutazone's functional selectivity shifts toward COX-2 at higher drug concentrations—a property not shared by COX-2-selective comparators [2].
| Evidence Dimension | COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2) in equine whole blood |
|---|---|
| Target Compound Data | Phenylbutazone: COX-1 IC50 = 6.15 µM, COX-2 IC50 = 3.79 µM, ratio = 1.6 (mildly COX-2-preferring); IC80 COX-2 selectivity shift = +134.4% |
| Comparator Or Baseline | Indomethacin (horse): COX-1 IC50 = 0.036 µM, COX-2 IC50 = 0.43 µM, ratio = 0.08 (strongly COX-1-selective); Meloxicam: COX-2-selective with IC80 shift of −41.2%; Carprofen: IC80 shift of −12.9% |
| Quantified Difference | Phenylbutazone COX-1/COX-2 ratio is 20-fold higher (less COX-1-selective) than indomethacin; phenylbutazone uniquely gains COX-2 selectivity at IC80 vs. loss of selectivity for meloxicam and carprofen |
| Conditions | Equine whole blood in vitro enzyme-linked COX-1 and COX-2 assays; IC50 and IC80 determinations; Pharmacological Research 2005 |
Why This Matters
The balanced COX inhibition profile makes phenylbutazone sodium salt the preferred agent when complete COX-2 selectivity is undesirable (e.g., where COX-1-mediated gastroprotection or platelet function must be preserved while still achieving anti-inflammatory effect), directly informing veterinary formulary selection against flunixin, meloxicam, or firocoxib.
- [1] Table 1. IC50 values for COX-1 and COX-2 inhibition in equine blood. In: Marshall JL, et al. PMC3269908. 2012. Based on references 33-36. View Source
- [2] Beretta C, Garavaglia G, Cavalli M. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. Pharmacological Research. 2005;52(4):302-306. View Source
